molecular formula C17H15BrN2O B160859 VEGF Receptor 2 Kinase Inhibitor II CAS No. 288144-20-7

VEGF Receptor 2 Kinase Inhibitor II

カタログ番号: B160859
CAS番号: 288144-20-7
分子量: 343.2 g/mol
InChIキー: RFHPWPWVGFSLOP-ZROIWOOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VEGFR2 キナーゼ阻害剤 II は、血管内皮増殖因子受容体 2 (VEGFR2) を標的とする低分子阻害剤であり、キナーゼ挿入ドメイン受容体 (KDR) としても知られています。この受容体は、新しい血管を形成する過程である血管新生に重要な役割を果たすチロシンキナーゼ受容体の一種です。VEGFR2 を阻害することにより、この化合物は血管新生とリンパ管新生を抑制し、抗癌活性をもたらす可能性があります .

準備方法

合成経路と反応条件

VEGFR2 キナーゼ阻害剤 II の合成は、一般的にキノキサリン系誘導体の調製を伴います。キノキサリンを調製する古典的な方法は、フェニレンジアミンとジカルボニル化合物を高温と強酸触媒の下で縮合させることです . キノキサリンコアに対するさらなる修飾は、VEGFR2に対する阻害活性を高めるために実行できます。

工業生産方法

VEGFR2 キナーゼ阻害剤 II の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が関与します。このプロセスには、医薬品基準を満たすための合成、精製、品質管理の複数のステップが含まれます .

化学反応の分析

反応の種類

VEGFR2 キナーゼ阻害剤 II は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

VEGFR2 キナーゼ阻害剤 II の合成と修飾に用いられる一般的な試薬には、フェニレンジアミン、ジカルボニル化合物、酸化剤、還元剤、およびさまざまな求核剤があります。反応条件は、多くの場合、高温、強酸、および特定の溶媒を必要とすることで、必要な変換を促進します .

生成される主要な生成物

これらの反応から生成される主要な生成物は、VEGFR2に対する阻害活性を高める修飾を施されたさまざまなキノキサリン誘導体です。これらの誘導体は、癌細胞株に対する抗増殖活性について評価されます .

科学研究への応用

VEGFR2 キナーゼ阻害剤 II は、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

Therapeutic Applications

  • Cancer Treatment
    • Mechanism : VEGFR2 inhibitors block the signaling pathways activated by VEGF, leading to reduced angiogenesis and tumor growth. This is particularly effective in solid tumors where blood supply is critical for growth and metastasis.
    • Clinical Use : Compounds such as Sunitinib and Sorafenib have been approved for treating renal cell carcinoma and hepatocellular carcinoma, respectively. These drugs exhibit potent inhibition of VEGFR2, leading to improved patient outcomes in clinical settings .
  • Combination Therapies
    • Synergistic Effects : Combining VEGFR2 inhibitors with chemotherapy or immunotherapy has shown enhanced efficacy. For example, ramucirumab (a monoclonal antibody against VEGFR2) has been used in conjunction with chemotherapy for gastric cancer, demonstrating improved survival rates .
  • Preclinical Models
    • Research Tools : New selective inhibitors like CHMFL-VEGFR2-002 have been developed for research purposes. These compounds allow scientists to study the specific roles of VEGFR2 in various biological processes without the confounding effects seen with multi-target inhibitors .

Efficacy in Tumor Xenografts

A study investigating the antitumor efficacy of GW654652, a selective VEGFR2 inhibitor, revealed that tumors expressing higher levels of VEGF were more sensitive to treatment. The correlation between tumor response and VEGF/VEGFR2 expression suggests that these markers could guide patient selection for targeted therapies .

Resistance Mechanisms

Research into acquired resistance to anti-VEGF therapies highlighted that some resistant tumor clones exhibited reduced expression of VEGFR2. This finding emphasizes the need for continuous monitoring of receptor expression levels during treatment to adapt therapeutic strategies accordingly .

Data Table: Summary of Selected VEGFR2 Inhibitors

Compound NameTypeIndicationIC50 (nM)Administration RouteClinical Status
SunitinibSmall moleculeRenal cell carcinoma10OralApproved
SorafenibSmall moleculeHepatocellular carcinoma90OralApproved
RamucirumabMonoclonal antibodyGastric cancer0.8-1.0IntravenousApproved
GW654652Small moleculeVarious solid tumors150OralClinical trials
CHMFL-VEGFR2-002Small moleculeResearch tool66N/APreclinical

作用機序

VEGFR2 キナーゼ阻害剤 II は、VEGFR2のチロシンキナーゼドメインのATP結合部位に競合的に結合することで効果を発揮します。この結合は、受容体の自己リン酸化と二量体化を阻害し、血管新生に関与する下流のシグナル伝達経路を遮断します。VEGFR2 の阻害は、内皮細胞の増殖と移動を抑制し、最終的に腫瘍の増殖と転移を抑制します .

類似の化合物との比較

類似の化合物

    ソラフェニブ: VEGFR2、RAFキナーゼ、およびその他のチロシンキナーゼを標的とするマルチキナーゼ阻害剤。

    スニチニブ: VEGFR2、血小板由来増殖因子受容体、およびその他のキナーゼを標的とする別のマルチキナーゼ阻害剤。

    アクチニブ: VEGFR1、VEGFR2、およびVEGFR3 の選択的阻害剤

独自性

VEGFR2 キナーゼ阻害剤 II は、VEGFR2に対する高い特異性を有することが特徴であり、ソラフェニブやスニチニブなどのマルチキナーゼ阻害剤と比較して、標的とした血管新生の阻害を、標的外効果を少なく実現することができます。この特異性は、臨床応用において治療効果の向上と毒性の低減につながる可能性があります .

類似化合物との比較

Similar Compounds

Uniqueness

VEGFR2 Kinase Inhibitor II is unique in its high specificity for VEGFR2, which allows for more targeted inhibition of angiogenesis with potentially fewer off-target effects compared to multi-kinase inhibitors like sorafenib and sunitinib. This specificity can lead to improved therapeutic outcomes and reduced toxicity in clinical applications .

生物活性

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical player in angiogenesis, which is the formation of new blood vessels from existing ones. Inhibiting VEGFR-2 can impede tumor growth and metastasis, making it a significant target in cancer therapy. This article explores the biological activity of VEGF Receptor 2 Kinase Inhibitor II, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

VEGFR-2 is activated by binding to its ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers several downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival. This compound functions primarily by stabilizing the inactive DFG-out conformation of the receptor, thereby preventing ATP binding and subsequent phosphorylation events crucial for signal transduction .

Structure-Activity Relationship (SAR)

The design of VEGFR-2 inhibitors often follows specific structural guidelines to enhance potency and selectivity. Key features include:

  • Heteroaromatic Ring System : This core structure occupies the ATP-binding site and forms essential hydrogen bonds with the Cys919 residue.
  • Hydrogen Bond Donor-Acceptor Pairs : These interactions typically involve amide or urea moieties that engage with residues in the DFG domain.
  • Allosteric Binding Sites : Type II inhibitors utilize an allosteric site adjacent to the ATP binding pocket, which becomes accessible only when the receptor adopts its inactive conformation .

Efficacy in Preclinical Studies

Several studies have evaluated the potency of various VEGFR-2 inhibitors:

  • Vandetanib : Demonstrated a significant reduction in tumor vessel density and enhanced apoptosis in hepatoma models. In vivo studies showed that vandetanib treatment led to improved survival rates and reduced intrahepatic metastases .
  • Tivozanib : Exhibited remarkable selectivity for VEGFR-2 with an IC50 of 0.16 nM. Clinical trials indicated an overall response rate (ORR) of 27% in patients with metastatic renal cell carcinoma (mRCC) and a progression-free survival (PFS) of approximately 12.1 months .
  • Cinnamon Extract : A natural product found to inhibit VEGFR-2 kinase activity through its polyphenolic components, demonstrating potential as a dietary agent against cancer .

Case Study 1: Vandetanib in Lung Cancer

A clinical study assessed vandetanib's effects on lung cancer patients. It revealed that treatment significantly inhibited VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs) and reduced tumor growth in mice models. The study noted manageable side effects, indicating a favorable therapeutic profile .

Case Study 2: Ramucirumab for Hepatocellular Carcinoma

In a Phase II study involving ramucirumab, patients with advanced hepatocellular carcinoma showed promising results with improved progression-free survival and potential biomarkers indicating response to therapy. This highlights the role of targeted VEGFR-2 inhibition in managing advanced cancers .

Summary of Key Findings

CompoundIC50 (nM)Primary ActionClinical Outcome
VandetanibNot specifiedInhibits VEGFR-2 phosphorylationReduced tumor growth; improved survival
Tivozanib0.16Selective inhibition of VEGFRsORR 27%; PFS 12.1 months
Cinnamon ExtractNot specifiedInhibits VEGFR-2 kinase activityPotential anti-cancer properties

特性

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288144-20-7
Record name Vegfr 2 kinase inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEGFR 2 KINASE INHIBITOR II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 2
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 3
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 4
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 5
VEGF Receptor 2 Kinase Inhibitor II
Reactant of Route 6
Reactant of Route 6
VEGF Receptor 2 Kinase Inhibitor II

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。